L-thiocitrulline

Description

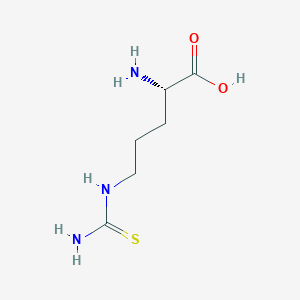

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWACHYAMTLAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156719-37-8 | |

| Record name | Thiocitrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Biochemical Mechanisms of Nitric Oxide Synthase Interaction

Binding Specificity and Affinity to NOS Isoforms

L-thiocitrulline and its S-alkyl derivatives exhibit varied potencies and selectivities against the three primary isoforms of nitric oxide synthase: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While this compound itself is considered a nonselective NOS inhibitor annualreviews.org, its derivatives show marked preference for specific isoforms.

Research has highlighted that S-alkyl derivatives of this compound, such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC), are particularly potent and selective inhibitors of nNOS. nih.govresearchgate.net These compounds act as slow, tight-binding inhibitors of human nNOS. nih.gov S-methyl-L-thiocitrulline demonstrates significant selectivity for nNOS when compared to both eNOS and iNOS. caymanchem.comsnmjournals.org For human enzymes, S-methyl-L-thiocitrulline has been reported to have a Ki value of 1.2 nM for nNOS. caymanchem.com Another study found that Me-TC and Et-TC were 10- and 50-fold more potent inhibitors of nNOS than eNOS, respectively. nih.gov This selective inhibition of nNOS is of interest in therapeutic contexts where overproduction of NO by this isoform is implicated in pathological conditions. snmjournals.org

The inhibitory effect of this compound derivatives on eNOS is considerably less potent compared to their effect on nNOS. For instance, S-methyl-L-thiocitrulline exhibits a Ki value of 11 nM for human eNOS, showing a clear preference for the neuronal isoform. caymanchem.com This differential inhibition is a key characteristic of these compounds, making them valuable tools for distinguishing the physiological and pathological roles of different NOS isoforms.

This compound and its derivatives also inhibit iNOS. S-methyl-L-thiocitrulline has a reported Ki value of 34 nM apexbt.com or 40 nM caymanchem.com for human iNOS. While it is an effective inhibitor, its potency against iNOS is lower than against nNOS. This compound itself is a potent inhibitor of the isoform of NOS induced in vascular smooth muscle cells. nih.gov

| Compound | nNOS (Ki) | eNOS (Ki) | iNOS (Ki) | Reference |

|---|---|---|---|---|

| S-Methyl-L-thiocitrulline | 1.2 nM | 11 nM | 40 nM | caymanchem.com |

| S-Methyl-L-thiocitrulline | - | 11 nM | 34 nM | apexbt.com |

Inhibition of Endothelial Nitric Oxide Synthase (eNOS)

Stereochemical Requirements for Enzyme Inhibition

The inhibitory activity of thiocitrulline derivatives on nitric oxide synthase is stereospecific. nih.gov The naturally occurring L-configuration of the amino acid backbone is crucial for potent inhibition. This stereoselectivity indicates that the inhibitor must fit precisely into the chiral environment of the enzyme's active site, which is structured to bind the L-isomer of its natural substrate, L-arginine. S-alkyl-L-thiocitrullines are described as potent stereoselective inhibitors of NOS, underscoring the importance of this specific three-dimensional arrangement for effective binding and inhibition.

Competitive Interaction with L-Arginine at the Active Site

Kinetic studies have demonstrated that this compound's inhibition of nitric oxide synthase is competitive with the enzyme's natural substrate, L-arginine. nih.gov This means that this compound binds to the same active site on the enzyme as L-arginine, effectively competing with it and preventing the synthesis of nitric oxide. The initial binding is characteristic of a substrate or product analog. nih.gov The competition constant (Ks) for L-arginine as a competitive inhibitor of S-methyl-L-thiocitrulline binding to nNOS is 2.2 µM, which is comparable to the Km of nNOS for L-arginine itself (1.6 µM). nih.gov This competitive mechanism is a hallmark of arginine-mimetic NOS inhibitors.

Heme Cofactor Binding and Conformational Changes in NOS

A distinguishing feature of this compound's interaction with NOS is its direct binding to the heme cofactor within the enzyme's oxygenase domain. Unlike the substrate L-arginine, the binding of this compound induces a "Type II" difference spectrum. nih.gov This spectral shift signifies a transition of the heme iron from a high-spin to a low-spin state. nih.gov This change suggests that the thioureido sulfur atom of this compound acts as a sixth ligand to the heme iron. annualreviews.orgnih.gov This interaction with the heme iron is critical for inhibition, as it prevents subsequent oxygen activation required for the catalytic cycle. annualreviews.org This binding perturbs the heme environment in a manner distinct from L-arginine, leading to effective inhibition of the enzyme's function, including the blockade of heme-dependent superoxide (B77818) formation. nih.govsdbonline.org

Impact on Electron Transfer and Oxygen Activation

This compound's interaction with the heme iron has significant consequences for the enzyme's catalytic cycle, particularly affecting electron transfer and the subsequent activation of molecular oxygen. L-citrulline derivatives, including this compound, are known to inhibit nitric oxide (NO) synthesis by binding to the heme moiety and preventing oxygen activation. annualreviews.org

Studies have shown that this compound decreases NADPH oxidation in both neuronal and macrophage NOS isoforms by 73-86% compared to their ligand-free rates. nih.gov This inhibition of NADPH consumption is a result of this compound binding within the substrate-binding site. nih.gov Importantly, this compound does not affect the NADPH-dependent reduction of NOS flavins or cytochrome c reduction, indicating that it blocks electron flow at a point after the flavins in the electron transfer sequence. nih.govnih.gov Specifically, this compound inhibits both NADPH-dependent and dithionite-mediated heme iron reduction. nih.gov This inhibition of heme iron reduction is a novel mechanism for modulating electron flow through NOS. nih.gov

Kinetic Analysis of Enzyme Inhibition

The inhibitory effects of this compound and its derivatives on NOS have been quantified through detailed kinetic analyses, which have provided insights into their potency and mechanism of action.

Determination of Inhibition Constants (Ki Values)

Steady-state kinetic studies have demonstrated that this compound is a potent and competitive inhibitor of NOS with respect to L-arginine. nih.gov The inhibition constant (Ki) for this compound is approximately 4-20% of the Michaelis-Menten constant (Km) for L-arginine, indicating a high affinity for the enzyme. nih.gov

Derivatives of this compound, such as S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC), have also been extensively studied. For human nNOS, Me-TC and Et-TC exhibit dissociation constants (Kd), calculated from the ratio of the dissociation and association rate constants, of 1.2 nM and 0.5 nM, respectively. researchgate.netnih.gov These derivatives are less potent inhibitors of human inducible NOS (iNOS) and endothelial NOS (eNOS). researchgate.netnih.gov Specifically, Me-TC has Ki values of 34 nM for iNOS and 11 nM for eNOS, while Et-TC has Ki values of 17 nM for iNOS and 24 nM for eNOS. researchgate.netnih.gov This makes Me-TC and Et-TC approximately 10-fold and 50-fold more potent as inhibitors of nNOS than eNOS, respectively. researchgate.netnih.gov

| Inhibitor | NOS Isoform | Ki/Kd (nM) |

| This compound | All isoforms | Competitive with L-arginine (Ki ≈ 4-20% of Km for L-arginine) |

| S-methyl-L-thiocitrulline (Me-TC) | nNOS | 1.2 (Kd) |

| iNOS | 34 (Ki) | |

| eNOS | 11 (Ki) | |

| S-ethyl-L-thiocitrulline (Et-TC) | nNOS | 0.5 (Kd) |

| iNOS | 17 (Ki) | |

| eNOS | 24 (Ki) |

Association and Dissociation Rate Constants

S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline are characterized as slow, tight-binding inhibitors of nNOS. researchgate.netnih.gov Their interaction with the enzyme has been quantified by determining their association (kon) and dissociation (koff) rate constants.

For Me-TC, the second-order association rate constant (kon) is 2.6 x 10⁵ M⁻¹s⁻¹, and the dissociation rate constant (koff) is 3 x 10⁻⁴ s⁻¹. researchgate.netnih.gov For Et-TC, the kon is 1.3 x 10⁵ M⁻¹s⁻¹, and the koff is 0.7 x 10⁻⁴ s⁻¹. researchgate.netnih.gov These slow dissociation rates contribute to their potent inhibitory activity.

| Inhibitor | NOS Isoform | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |

| S-methyl-L-thiocitrulline (Me-TC) | nNOS | 2.6 x 10⁵ | 3 x 10⁻⁴ |

| S-ethyl-L-thiocitrulline (Et-TC) | nNOS | 1.3 x 10⁵ | 0.7 x 10⁻⁴ |

Modulation of Reactive Oxygen Species Formation by NOS

Under certain conditions, particularly in the absence of its substrate L-arginine or the cofactor tetrahydrobiopterin (B1682763) (BH4), NOS can become "uncoupled" and produce reactive oxygen species (ROS), such as superoxide anion (O₂⁻), instead of nitric oxide. mdpi.com

Inhibition of Heme-Dependent Superoxide Generation

This compound has been shown to inhibit the heme-dependent formation of superoxide. nih.govcornell.edu Research indicates that this compound can block nearly 85% of the superoxide signal from neuronal NOS under uncoupling conditions. ahajournals.org This inhibition of superoxide generation is significant because it suggests that this compound can prevent the production of this damaging reactive oxygen species by NOS. ahajournals.org However, other studies have reported that the addition of this compound to activated eNOS does not inhibit superoxide generation. pnas.orgpnas.org These seemingly contradictory findings may be due to differences in the experimental conditions or the specific NOS isoform being studied.

Physiological and Pathophysiological Roles Investigated with L Thiocitrulline Analogs

Cardiovascular System Regulation

The cardiovascular system is a complex network where nitric oxide (NO) serves as a key signaling molecule, primarily through the actions of endothelial NOS (eNOS) and neuronal NOS (nNOS). While eNOS has been extensively studied for its role in vasodilation, recent investigations using L-thiocitrulline analogs have highlighted the distinct and crucial contributions of nNOS to cardiovascular homeostasis. ahajournals.orgnih.gov

Systemic Hemodynamic Effects

Studies involving the systemic administration of SMTC in humans have revealed the significant role of nNOS in maintaining basal systemic vascular tone and blood pressure. ahajournals.orgnih.gov

The administration of SMTC has been shown to induce a dose-dependent increase in mean arterial pressure (MAP) and diastolic blood pressure. ahajournals.org In healthy young men, intravenous infusion of SMTC at higher dosages (1.0 and 3.0 μmol/kg) resulted in significant elevations in MAP. ahajournals.org These findings indicate that nNOS-derived NO contributes to the regulation of resting blood pressure. ahajournals.orgnih.gov Further studies in rats have demonstrated that the pressor effect of SMTC is markedly enhanced in the absence of baroreceptor reflexes, suggesting a complex interplay between nNOS activity and autonomic cardiovascular control. nih.gov

The increase in blood pressure observed with SMTC is primarily driven by a significant rise in systemic vascular resistance. ahajournals.orgnih.gov In one study, the highest dose of SMTC led to a 42% increase in systemic vascular resistance. nih.govresearchgate.net This vasoconstriction is a direct consequence of inhibiting the vasodilatory effects of nNOS-derived NO in the peripheral vasculature. nih.gov

Concurrently, the administration of SMTC is associated with a reduction in cardiac output and heart rate. ahajournals.orgnih.gov This decrease in cardiac output is a key finding that distinguishes the systemic effects of nNOS inhibition from those of non-selective NOS inhibitors. nih.gov The reduction in heart rate is likely a reflex response to the increase in blood pressure. ahajournals.org

Systemic Hemodynamic Effects of S-methyl-L-thiocitrulline (SMTC) in Humans

| Parameter | Effect of SMTC Administration | Supporting Evidence |

|---|---|---|

| Mean Arterial Pressure (MAP) | Dose-dependent increase | Higher dosages (1.0 and 3.0 μmol/kg) elicited dose-dependent increases in MAP. ahajournals.org |

| Diastolic Blood Pressure | Significant increase | The highest dose of SMTC (3.0 µmol/kg) significantly increased diastolic blood pressure from 67±1 to 77±3 mm Hg. nih.gov |

| Systemic Vascular Resistance | Significant increase | The highest dose of SMTC led to a 42±6% increase. nih.gov |

| Cardiac Output | Significant decrease | The highest dose of SMTC evoked a reduction in cardiac output. ahajournals.org A decrease of 1.2 L/min was observed compared to placebo. nih.gov |

| Heart Rate | Significant decrease | A reduction from 60±4 to 51±3 bpm was observed. nih.gov |

| Stroke Volume | Significant decrease | A decrease from 59±6 to 51±6 mL was observed. nih.gov |

Influence on Mean Arterial Pressure and Blood Pressure Homeostasis

Regional Vascular Beds

The influence of nNOS extends beyond systemic hemodynamics to the specific regulation of blood flow in critical vascular beds, such as the brain and the heart.

Neurovascular coupling (NVC) is the vital process that matches local cerebral blood flow to changes in neuronal activity. nih.govfrontiersin.org Emerging evidence from studies using SMTC indicates that nNOS plays a significant role in this intricate regulatory mechanism. nih.govhra.nhs.ukahajournals.org

In the coronary circulation, nNOS-derived NO appears to be a key regulator of basal blood flow. nih.govphysiology.org Studies involving intracoronary infusion of SMTC in humans have demonstrated a significant reduction in basal coronary blood flow. physiology.orgphysiology.org This effect was comparable to that observed with the non-selective NOS inhibitor L-NMMA, underscoring the importance of nNOS in maintaining resting coronary vascular tone. physiology.org

Interestingly, the role of nNOS appears to be distinct from that of eNOS during periods of increased cardiac workload. While L-NMMA blunted the increase in coronary blood flow during cardiac pacing, SMTC had no such effect. physiology.org This suggests that while nNOS is crucial for basal coronary tone, eNOS is the primary mediator of coronary vasodilation in response to increased metabolic demand from the heart muscle. physiology.org Furthermore, SMTC has been shown to mediate the coronary vasodilator response to mental stress, acting predominantly at the level of coronary resistance vessels. physiology.orgresearchgate.net

Effects of S-methyl-L-thiocitrulline (SMTC) on Regional Vascular Beds

| Vascular Bed | Parameter | Effect of SMTC Administration | Supporting Evidence |

|---|---|---|---|

| Cerebral Circulation | Neurovascular Coupling (NVC) Rapidity | Blunted response to visual stimulation | Reduced initial rise in mean posterior cerebral artery velocity (−3.3%) and reduced rate of increase (slope reduced −4.3%). nih.govahajournals.org |

| Overall NVC Magnitude | Not significantly affected | The overall magnitude of the posterior cerebral artery response was not affected. nih.govahajournals.org | |

| Coronary Circulation | Basal Coronary Blood Flow | Reduced | Intracoronary SMTC reduced basal coronary blood flow by 19.2 ± 3.2%. physiology.org |

| Pacing-Induced Coronary Vasodilation | No effect | SMTC had no effect on the maximum coronary blood flow during pacing. physiology.org | |

| Mental Stress-Induced Coronary Vasodilation | Inhibited | SMTC reduced the coronary flow response to mental stress. physiology.orgresearchgate.net |

Forearm Microvascular Tone and Blood Flow

The regulation of microvascular tone and blood flow is a complex process critical for maintaining tissue perfusion. Nitric oxide (NO) is a key paracrine signaling molecule involved in this regulation. nih.gov While endothelial nitric oxide synthase (eNOS) has been traditionally considered the primary source of vascular NO, studies utilizing this compound analogs, particularly the selective neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline (SMTC), have revealed a distinct role for nNOS in human vascular control. nih.govahajournals.org

First-in-human studies involving the local brachial artery infusion of SMTC have demonstrated that nNOS-derived NO is a significant contributor to basal blood flow in the forearm. nih.govahajournals.org In healthy individuals, SMTC infusion caused a dose-dependent reduction in basal forearm blood flow, with the highest doses leading to a decrease of approximately 30.1% to 36.0%. ahajournals.orgnih.govkcl.ac.uk This effect was shown to be specific to nNOS inhibition, as it was reversed by co-infusion with the NO precursor L-arginine but not D-arginine. ahajournals.orgnih.gov

Notably, the vasoconstrictor effect of SMTC on basal flow occurred at doses that did not inhibit the vasodilatory response to acetylcholine (B1216132) or substance P, which are primarily mediated by eNOS. nih.govahajournals.orgnih.gov This indicates that nNOS and eNOS have distinct roles in the physiological regulation of human microvascular tone; nNOS appears to regulate basal tone, while eNOS mediates stimulated increases in blood flow. ahajournals.org Furthermore, both SMTC and the non-selective NOS inhibitor N(G)-monomethyl-L-arginine (L-NMMA) were found to inhibit the vasodilator response to mental stress, suggesting nNOS involvement in this physiological process. ahajournals.orgnih.gov Studies on the coronary circulation have shown similar findings, with SMTC reducing basal coronary blood flow and epicardial artery diameter without affecting substance P-induced vasodilation. kcl.ac.ukphysoc.org

Effects of S-methyl-L-thiocitrulline (SMTC) on Forearm and Coronary Blood Flow

| Vascular Bed | Parameter | Effect of SMTC | Reference |

|---|---|---|---|

| Forearm | Basal Blood Flow | ~30.1% - 36.0% reduction | ahajournals.orgnih.govkcl.ac.uk |

| Forearm | Acetylcholine-Induced Vasodilation | No inhibition | ahajournals.orgnih.gov |

| Forearm | Mental Stress-Induced Vasodilation | Inhibited | ahajournals.orgnih.gov |

| Coronary | Basal Blood Flow | ~34.1% - 34.8% reduction | kcl.ac.ukphysoc.org |

| Coronary | Substance P-Induced Vasodilation | No effect | kcl.ac.ukphysoc.org |

Clinical Implications in Cardiovascular Disorders

Septic shock is a life-threatening condition characterized by persistent hypotension due to systemic vasodilation, often driven by the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). nih.govatsjournals.org this compound and its derivatives have been investigated for their potential therapeutic role in this condition due to their ability to inhibit NOS. nih.govatsjournals.orgvulcanchem.com

This compound itself is a potent, stereospecific inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). nih.gov In vivo studies in endotoxemic rat models, which mimic the hypotension seen in septic shock, have shown that this compound acts as a potent pressor agent, suggesting its potential utility in reversing the severe hypotension associated with sepsis. nih.govvulcanchem.com The mechanism involves the inhibition of excessive NO production, which helps to restore vascular tone and increase blood pressure. nih.govvulcanchem.com Other derivatives, such as L-canavanine and S-methylisothiourea, have also shown beneficial hemodynamic effects and improved survival in experimental models of endotoxemia. atsjournals.org

The role of nNOS in the regulation of blood pressure has been explored in various animal models of hypertension using the this compound analog, SMTC. physiology.orgresearchgate.netnih.gov In transgenic rats with inducible angiotensin II-dependent malignant hypertension, systemic administration of SMTC led to an increase in mean arterial pressure. physiology.org This suggests that nNOS-derived NO contributes to a vasodilatory influence that counteracts the hypertensive state. physiology.org

However, in other models, the response to nNOS inhibition is altered. For instance, in angiotensin II-infused hypertensive rats, the expected decrease in renal blood flow and glomerular filtration rate following SMTC administration was blunted, suggesting an impaired ability to release or respond to nNOS-derived NO in this hypertensive state. nih.gov Similarly, in spontaneously hypertensive rats (SHR), SMTC did not significantly alter afferent arteriolar diameter, unlike in their normotensive counterparts, indicating a diminished influence of nNOS on renal microvascular tone in this model of hypertension. ahajournals.org These findings suggest that the role of nNOS in blood pressure regulation and renal hemodynamics may be dependent on the specific underlying pathology of the hypertensive condition.

Septic Shock-Induced Hypotension Reversal

Renal Physiology and Hemodynamics

Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF) Modulation

The this compound analog, SMTC, has been instrumental in elucidating the role of nNOS in regulating renal hemodynamics. Studies in various rat models have demonstrated that nNOS-derived NO modulates both the glomerular filtration rate (GFR) and renal plasma flow (RPF).

In normotensive rats, acute intrarenal administration of SMTC caused significant decreases in both GFR and RPF, indicating that nNOS-derived NO has a tonic vasodilatory effect on the renal vasculature. nih.govnih.gov However, this response can be altered by physiological and pathological conditions. For example, in rats on a low-salt diet, which activates the renin-angiotensin system, the renal hemodynamic response to SMTC was absent, despite an increase in nNOS expression. nih.gov

In a model of early-stage diabetes with hyperfiltration, SMTC administration normalized the elevated GFR without a significant effect in non-diabetic controls. physiology.org This suggests that increased nNOS activity contributes to the glomerular hyperfiltration seen in early diabetes. physiology.org In contrast, in transgenic hypertensive rats, SMTC decreased RPF but did not significantly alter GFR. physiology.org

Effects of S-methyl-L-thiocitrulline (SMTC) on GFR and RPF in Rats

| Animal Model | Effect on GFR | Effect on RPF | Reference |

|---|---|---|---|

| Normotensive (Control Diet) | Decreased (~14-29%) | Decreased (~19-38%) | nih.govnih.gov |

| Normotensive (Low-Salt Diet) | No significant change | No significant change | nih.gov |

| Diabetic (Hyperglycemic) | Normalized (decreased) | Decreased | physiology.org |

| Angiotensin II-Induced Hypertensive | No significant change | No significant change | nih.gov |

| Transgenic Hypertensive (Cyp1a1-Ren2) | No significant change | Decreased (~34%) | physiology.org |

Renal Vascular Resistance Regulation in Afferent and Efferent Arterioles

In vitro studies using the blood-perfused juxtamedullary nephron technique have provided direct evidence for the role of nNOS in regulating the tone of both afferent and efferent arterioles. Superfusion with SMTC has been shown to cause vasoconstriction of both afferent and efferent arterioles in kidneys from normal rats. ahajournals.orgphysiology.org This suggests that nNOS-derived NO contributes to the basal vasodilation of both pre- and post-glomerular resistance vessels. oup.com

The vasoconstrictor response to SMTC in afferent arterioles is dependent on the flow of fluid to the macula densa, a specialized group of cells where nNOS is highly expressed. physiology.orgphysiology.org When distal tubular fluid flow was interrupted, the vasoconstrictor effect of SMTC on afferent arterioles was prevented. physiology.org Conversely, increasing distal flow enhanced the vasoconstrictor response to SMTC. physiology.orgphysiology.org

Furthermore, nNOS appears to modulate the vascular response to angiotensin II. Inhibition of nNOS with SMTC enhanced the vasoconstrictor response of efferent arterioles to angiotensin II but did not affect the afferent arteriolar response. physiology.org In spontaneously hypertensive rats, the vasoconstrictor response of afferent arterioles to SMTC was absent, suggesting that the influence of nNOS on afferent arteriolar tone is impaired in this hypertensive model. ahajournals.org

Tubular Sodium Handling and Excretion

The role of neuronal nitric oxide synthase (nNOS) in regulating renal sodium handling has been explored using selective inhibitors. In normotensive rats, acute intrarenal administration of the nNOS inhibitor S-methyl-L-thiocitrulline (L-SMTC) resulted in a significant decrease in both absolute and fractional sodium excretion. ahajournals.org Specifically, L-SMTC administration led to a 70% reduction in absolute sodium excretion. ahajournals.org This suggests that under normal physiological conditions, NO derived from nNOS contributes to promoting sodium excretion.

However, this response is altered in different physiological and pathophysiological states. For instance, in rats with angiotensin II (Ang II)-induced hypertension, the administration of L-SMTC did not cause a significant change in sodium excretion. ahajournals.orgnih.gov Similarly, in rats maintained on a low-salt diet, which activates the renin-angiotensin system, intrarenal infusion of L-SMTC also failed to produce significant changes in sodium excretion. nih.gov In contrast, in transgenic hypertensive rats (TGR) harboring the mouse Ren-2 renin gene, intrarenal L-SMTC administration elicited a marked increase in sodium excretion, an effect that was abolished by acute renal denervation. researchgate.netnih.gov This suggests that in this specific model of hypertension, nNOS-derived NO actually increases tubular sodium reabsorption, a process modulated by the renal nerves. researchgate.netnih.gov

These findings indicate that the influence of nNOS on tubular sodium handling is complex and dependent on the prevailing physiological context, particularly the status of the renin-angiotensin system and renal nerve activity. ahajournals.orgnih.govresearchgate.netnih.gov

Interactive Table: Effect of L-SMTC on Renal Sodium Excretion

| Condition | Animal Model | Change in Absolute Sodium Excretion with L-SMTC | Reference |

| Normotensive | Wistar Rats | ↓ 70% | ahajournals.org |

| Ang II-Induced Hypertension | Wistar Rats | No significant change | ahajournals.orgnih.gov |

| Low-Salt Diet | Rats | No significant change | nih.gov |

| Ren-2 Transgenic Hypertension | TGR Rats | Marked increase | researchgate.netnih.gov |

| Denervated Ren-2 Transgenic Hypertension | TGR Rats | No effect | researchgate.netnih.gov |

Macula Densa-Dependent Tubuloglomerular Feedback

The macula densa, a specialized plaque of cells in the distal tubule, plays a critical role in the tubuloglomerular feedback (TGF) mechanism, which regulates glomerular filtration rate. Neuronal nitric oxide synthase is prominently localized in macula densa cells, suggesting its involvement in modulating TGF. physiology.orgahajournals.org Studies using the blood-perfused juxtamedullary nephron technique have shown that NO derived from nNOS acts as a buffer against TGF-mediated afferent arteriolar constriction. physiology.orgahajournals.org

Inhibition of nNOS at the macula densa enhances the TGF response. When distal tubular flow is increased (e.g., via acetazolamide (B1664987) treatment), the administration of L-SMTC causes a more pronounced vasoconstriction of the afferent arteriole. physiology.org This indicates that nNOS-derived NO normally counteracts the vasoconstrictor signals generated by increased salt delivery to the macula densa. physiology.orgahajournals.org This modulatory role is dependent on the structural and functional integrity of the nephron, as interrupting distal tubular flow via papillectomy abrogates the vasoconstrictor effects of L-SMTC on both afferent and efferent arterioles. physiology.org

The interaction between nNOS and other signaling molecules, such as angiotensin II and cyclooxygenase-2 (COX-2) metabolites, is crucial for TGF modulation. ahajournals.orgahajournals.org For example, the absence of angiotensin II type 1A (AT1A) receptors appears to enhance the influence of nNOS on TGF. ahajournals.org Furthermore, the enhancement of afferent arteriolar constriction by L-SMTC is prevented by prior inhibition of COX-2, suggesting that COX-2-derived metabolites are involved in the nNOS modulation of pressure-mediated autoregulatory responses. ahajournals.org

Nitric Oxide-Mediated Control of Renal Sensory Nerves

Neuronal nitric oxide synthase is co-localized with substance P and calcitonin gene-related peptide (CGRP) in sensory nerve fibers within the renal pelvic wall. nih.govphysiology.org These nerves are mechanosensitive, responding to increases in renal pelvic pressure, which in turn leads to an increase in afferent renal nerve activity (ARNA) and a reflex response that modulates contralateral kidney function. physiology.org

Investigations using the nNOS inhibitor L-SMTC have revealed that NO functions as an inhibitory neuromodulator in this context. nih.govphysiology.org When the renal pelvis of anesthetized rats was perfused with L-SMTC, the duration of the ARNA response to a sustained increase in renal pelvic pressure was significantly prolonged—from approximately 5 minutes to 21 minutes. nih.govphysiology.org However, the magnitude of the initial ARNA response was not affected. nih.govphysiology.org This effect was also observed when ARNA was stimulated directly by renal pelvic perfusion with substance P, where L-SMTC extended the response duration from 1.2 to 5.6 minutes. nih.gov These findings suggest that nNOS-derived NO does not blunt the initial activation of sensory nerves but rather facilitates their return to a basal activity level, effectively acting as an inhibitory signal that shortens the duration of the sensory response. nih.gov

Interactive Table: Effect of L-SMTC on Afferent Renal Nerve Activity (ARNA)

| Stimulus | Parameter | Control (Vehicle) | With L-SMTC | Reference |

| Increased Renal Pelvic Pressure | Duration of ARNA Response | 5 ± 0.4 min | 21 ± 2 min | nih.govphysiology.org |

| Increased Renal Pelvic Pressure | Magnitude of ARNA Response | Unaffected | Unaffected | nih.govphysiology.org |

| Substance P Perfusion | Duration of ARNA Response | 1.2 ± 0.2 min | 5.6 ± 1.1 min | nih.gov |

Interactions with the Renin-Angiotensin System

Significant interplay exists between the nNOS pathway and the renin-angiotensin system (RAS) in the control of renal function. ahajournals.orgnih.govahajournals.org In normotensive rats, the renal vasoconstriction and decreased sodium excretion caused by the nNOS inhibitor L-SMTC are largely dependent on an intact RAS. ahajournals.org Pretreatment with an angiotensin II type 1 (AT1) receptor antagonist, candesartan, effectively prevents the decrease in renal plasma flow that is otherwise induced by nNOS inhibition. ahajournals.orgnih.gov This demonstrates that in a normal physiological state, nNOS-derived NO functionally opposes the vasoconstrictor actions of angiotensin II on the renal microcirculation. ahajournals.orgnih.gov

In states of RAS activation, such as in Ang II-infused hypertensive rats, the renal response to L-SMTC is significantly blunted. ahajournals.orgnih.gov In these animals, intrarenal L-SMTC administration does not cause significant decreases in glomerular filtration rate, renal plasma flow, or sodium excretion. ahajournals.orgnih.gov This suggests that chronic elevation of Ang II leads to an impaired ability of nNOS to produce or release NO, or a downstream resistance to its effects, thereby diminishing its role in counteracting RAS-mediated vasoconstriction. ahajournals.orgnih.gov

Studies in diabetic rats, another condition often associated with altered RAS activity, show that diabetic animals have an enhanced renal vasoconstrictor response to L-SMTC, suggesting increased basal activity of the nNOS pathway in the diabetic kidney. ahajournals.orgnih.gov This enhanced response was attenuated by blockade of the AT1 receptor, further highlighting that angiotensin II is a critical modulator of the nNOS pathway in both normal and pathological conditions. ahajournals.orgnih.gov

Neurobiology and Central Nervous System Function

Regulation of Regional Brain Perfusion and Cerebral Blood Flow

Neuronal nitric oxide synthase is highly expressed in the nervous system and is implicated in the regulation of cerebral blood flow (CBF). nih.govoup.comkcl.ac.ukresearchgate.net Studies in healthy humans using the selective nNOS inhibitor S-methyl-L-thiocitrulline (SMTC) have provided direct evidence for its role in regulating brain perfusion. nih.govoup.comkcl.ac.ukoup.com

Intravenous administration of SMTC induces a modest but statistically significant decrease in global resting CBF, on the order of approximately 4%. nih.govoup.comkcl.ac.uk More strikingly, a whole-brain analysis revealed a significant localized decrease in regional blood flow specifically within the right hippocampus and parahippocampal gyrus. nih.govoup.comkcl.ac.uk These regions are known to have high expression levels of nNOS. oup.com This suggests a fundamental physiological role for nNOS in maintaining basal blood flow, particularly in the hippocampus. nih.govoup.comkcl.ac.uk

Interactive Table: Effect of SMTC on Cerebral Blood Flow (CBF) in Humans

| CBF Parameter | Brain Region | Effect of SMTC Infusion | Reference |

| Global Resting CBF | Whole Brain | ~4% decrease | nih.govoup.comkcl.ac.uk |

| Regional Resting CBF | Right Hippocampus & Parahippocampal Gyrus | Localized decrease | nih.govoup.comkcl.ac.uk |

| Dynamic CBF Response (Neurovascular Coupling) | Posterior Cerebral Artery | Reduced rapidity of initial response | ahajournals.org |

Effects on Brain Functional Connectivity

Functional connectivity, which describes the temporal correlation of activity between different brain regions, is also influenced by nNOS activity. The same human studies that identified changes in regional blood flow also examined the effects of SMTC on resting-state functional connectivity using magnetic resonance imaging (MRI). nih.govoup.comkcl.ac.uk

The localized decrease in blood flow in the right hippocampus and parahippocampal gyrus following SMTC administration was accompanied by a significant decrease in functional connectivity between this hippocampal region and the left superior parietal lobule. nih.govoup.comkcl.ac.uk This finding suggests that by modulating local neuronal activity or the vascular response to it, nNOS plays a role in the coordinated function of large-scale brain networks. The disruption of connectivity between the hippocampus and a parietal region points to a potential role for nNOS in integrating memory and spatial processing functions. These data provide the first evidence in humans for a fundamental role of nNOS in regulating not only regional blood flow but also the functional interplay between distinct brain areas. nih.govoup.comkcl.ac.uk

Neuroprotection in Models of Cerebral Ischemia and Intracerebral Hemorrhage

The potential of this compound analogs, particularly S-methyl-L-thiocitrulline (SMTC), as neuroprotective agents has been explored in preclinical models of cerebral ischemia and intracerebral hemorrhage (ICH). The primary mechanism of action is the selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the excitotoxic cascade following such neurological insults. researchgate.netnih.govresearchgate.net

In models of ICH, the administration of SMTC has been shown to confer significant neuroprotection. nih.govnih.gov Following an ICH event, there is an increase in glutamate (B1630785) levels in the perihematomal region, which can activate nNOS and contribute to secondary brain injury. nih.gov Studies have demonstrated that administering SMTC after the induction of ICH can reduce the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-diaphorase (NADPH-d), a marker for nNOS activity. nih.gov This reduction in nNOS activity is associated with several beneficial outcomes, including the attenuation of neuronal death and a decrease in the loss of laminin- and occludin-stained blood vessels in the area surrounding the hematoma. nih.govnih.gov Furthermore, treatment with SMTC has been linked to improved neurological function in animal models of ICH. nih.govnih.gov

Similarly, in the context of cerebral ischemia, the selective inhibition of nNOS is considered a promising therapeutic strategy. researchgate.net Research suggests that the neuronal production of nitric oxide (NO) contributes to ischemic cell death. researchgate.net Potent and selective inhibitors of nNOS, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, are being investigated for their potential to mitigate the neurodegenerative consequences of stroke. researchgate.netnih.gov The rationale is that by selectively inhibiting nNOS, these compounds may reduce the harmful effects of excessive NO production in the brain following an ischemic event, without significantly impacting the beneficial roles of other NOS isoforms. researchgate.netnih.govresearchgate.net

Modulation of Neuronal Activity Markers (e.g., NADPH-diaphorase)

This compound and its analogs have been instrumental in elucidating the role of nitric oxide synthase (NOS) isoforms in neuronal activity, partly through their effects on markers like nicotinamide adenine dinucleotide phosphate-diaphorase (NADPH-d). NADPH-d is a histochemical marker that colocalizes with neuronal NOS (nNOS), and its staining intensity is often used as an indicator of nNOS activity. nih.govkarger.com

In a rat model of intracerebral hemorrhage (ICH), a significant increase in the intensity of NADPH-d staining was observed in the striatum 24 hours after the hemorrhage, indicating an upregulation of nNOS activity. nih.gov The administration of S-methyl-L-thiocitrulline (SMTC), a selective nNOS inhibitor, three hours after ICH, led to a significant decrease in the intensity of NADPH-d staining. nih.gov This demonstrates the direct modulatory effect of this this compound analog on this neuronal activity marker in a pathological context.

Furthermore, studies have shown that in certain pathological conditions, there is a reduction in NADPH-diaphorase positive staining. For instance, in the carotid bodies of rabbits with chronic heart failure, a decrease in basal NO production and NADPH-diaphorase staining was observed. uchile.cl The administration of the specific nNOS inhibitor SMTC in these animals did not significantly alter the carotid body chemosensory discharges, suggesting a loss of the tonic inhibitory influence of NO due to the downregulation of nNOS. uchile.cl

The modulation of NADPH-d activity by this compound analogs is not limited to pathological states. Histochemical studies have identified NADPH-diaphorase-positive nerve fibers innervating vascular walls, indicating a role for nNOS in the regulation of blood flow. karger.com In the paraventricular nucleus of the hypothalamus, transfection with adenovirus vectors encoding nNOS resulted in a robust increase in NADPH-diaphorase-positive cells. karger.com These findings underscore the utility of this compound derivatives in studying the localization and activity of nNOS through its influence on NADPH-d.

Implications in Neurodegenerative Diseases and Migraine Pathophysiology

The modulation of nitric oxide (NO) pathways by this compound analogs has significant implications for understanding and potentially treating neurodegenerative diseases and migraine. researchgate.netnih.govnih.govtandfonline.com

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, excessive NO production, a state referred to as nitroxidative stress, is believed to contribute to neuronal damage. tandfonline.com Selective inhibition of neuronal nitric oxide synthase (nNOS) is therefore considered a potential therapeutic strategy. researchgate.netnih.gov S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC) have been identified as potent and selective inhibitors of human nNOS. researchgate.netnih.gov Their ability to selectively target nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) suggests they could be therapeutically useful in mitigating the neurotoxic effects of excessive NO in these conditions. researchgate.netnih.gov Research has also explored the neuroprotective effects of nNOS inhibitors against beta-amyloid toxicity, a key factor in Alzheimer's disease. nih.gov

Regarding migraine pathophysiology , NO is considered a key signaling molecule that can trigger migraine attacks. nih.govnih.gov The trigeminovascular system, which is central to migraine pain, is a major site of nNOS expression. nih.gov Activation of this system leads to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator, and this release is thought to be mediated by NO produced by nNOS. nih.govnih.gov Therefore, inhibiting nNOS is a promising approach for migraine treatment. nih.gov Studies have shown that non-selective NOS inhibitors can provide pain relief in acute migraine attacks. nih.gov The development of selective nNOS inhibitors like SMTC offers a more targeted approach to potentially block the cascade of events leading to migraine pain without causing the systemic effects associated with non-selective inhibition. nih.govnih.gov It is hypothesized that the delayed headache response triggered by NO donors in migraine sufferers may be due to increased nNOS activity in the trigeminal system. nih.gov

Immunological and Inflammatory Processes

Effects on Inflammatory Cell Influx and Microvascular Leakage

The role of nitric oxide (NO) in inflammation is complex, with different nitric oxide synthase (NOS) isoforms playing distinct roles. This compound analogs, particularly the selective neuronal NOS (nNOS) inhibitor S-methyl-L-thiocitrulline (SMTC), have been utilized to dissect these roles in models of inflammation.

In a rat model of allergic airway inflammation induced by ovalbumin (OVA) challenge, the effects of various NOS inhibitors on inflammatory cell influx and microvascular leakage were investigated. ersnet.orgnih.gov While the non-selective NOS inhibitor L-NMMA and the inducible NOS (iNOS)-selective inhibitor aminoguanidine (B1677879) were found to attenuate both the influx of inflammatory cells and the leakage of Evans blue dye (a marker of microvascular permeability) into the bronchoalveolar lavage (BAL) fluid, SMTC did not have the same effect. ersnet.orgnih.gov Pretreatment with SMTC did not alter the OVA-induced increase in inflammatory cells in the BAL fluid. ersnet.org This suggests that NO produced by nNOS is not a primary driver of inflammatory cell migration and increased vascular permeability in this model of allergic inflammation. ersnet.orgnih.gov

Conversely, studies have indicated that NO derived from iNOS is crucial for these inflammatory processes. ersnet.orgatsjournals.org The inhibition of iNOS with aminoguanidine effectively reduced the allergen-induced cellular influx and microvascular leakage. ersnet.orgnih.gov These findings highlight the differential roles of NOS isoforms in inflammation, with iNOS being more directly involved in promoting inflammatory cell recruitment and vascular permeability, while nNOS appears to have a different, and in some cases, a counter-regulatory role.

Modulation of Allergic Airway Hyperresponsiveness

In the context of allergic airway diseases, this compound analogs have been instrumental in differentiating the roles of various nitric oxide synthase (NOS) isoforms in the development of airway hyperresponsiveness (AHR).

Studies in a rat model of allergic inflammation have shown that while inducible NOS (iNOS) contributes to inflammatory cell migration and vascular permeability, neuronal NOS (nNOS) appears to play a protective role against AHR. ersnet.orgnih.govresearchgate.net In these studies, allergen challenge in sensitized rats led to AHR to methacholine. ersnet.orgnih.gov

The administration of S-methyl-L-thiocitrulline (SMTC), a selective nNOS inhibitor, was found to further potentiate this allergen-induced AHR. ersnet.orgnih.govresearchgate.net This suggests that NO produced by nNOS normally has a bronchodilatory or bronchoprotective effect, and its inhibition exacerbates the hyperresponsiveness of the airways. This effect was observed without any significant alteration in the influx of inflammatory cells, indicating a direct role of nNOS-derived NO in modulating airway smooth muscle tone. ersnet.org

In contrast, the inhibition of iNOS with aminoguanidine did not alter the responses to methacholine, despite reducing cellular inflammation and microvascular leakage. ersnet.orgnih.gov These findings underscore a complex interplay where iNOS-derived NO is implicated in the inflammatory component of the allergic response, while nNOS-derived NO appears to have a counter-regulatory function, limiting the extent of airway hyperresponsiveness. ersnet.orgnih.govresearchgate.net

Interaction with Viral Proteases and Immune Modulation (e.g., SARS-CoV-2)

The potential for this compound to interact with viral components and modulate the immune response has been explored, particularly in the context of the SARS-CoV-2 virus.

In-silico studies have investigated the binding affinity of this compound and related compounds to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. chemrxiv.orgnih.gov These molecular docking studies have shown that this compound has the ability to bind to the active site of the SARS-CoV-2 main protease, specifically to the catalytic cysteine residue (Cys-145). chemrxiv.orgnih.gov The binding energies calculated from these simulations suggest a potential inhibitory interaction. chemrxiv.org While N-acetyl citrulline and arginine showed slightly better binding energies in one study, this compound still demonstrated a favorable interaction with the protease. chemrxiv.org

Beyond direct interaction with viral proteins, this compound is also considered in the broader context of immune modulation through the nitric oxide (NO) pathway. nih.govfrontiersin.org L-arginine, the precursor for NO synthesis, and its metabolites like citrulline and thiocitrulline, are known to play a role in modulating innate and adaptive immunity. frontiersin.org The generation of NO is an important component of the immune response to pathogens. grupointegrado.br By potentially influencing NO production, this compound could indirectly affect the immune system's ability to combat viral infections. The use of compounds that can generate NO in vivo is considered a potential strategy to enhance its permeability and reach target tissues to inhibit viral proteases. chemrxiv.org These findings suggest that this compound may have a dual role, both as a potential direct-acting antiviral agent through protease inhibition and as an immunomodulator. chemrxiv.orgnih.gov

Other Biological Systems

The role of nitric oxide (NO) as a signaling molecule extends to the regulation of smooth muscle tone in various non-vascular tissues. Nitrergic nerves, which contain neuronal nitric oxide synthase (nNOS), are responsible for releasing NO, which acts as a neurotransmitter to relax smooth muscle in systems such as the gastrointestinal, respiratory, and urogenital tracts. oup.comcaymanchem.com The investigation of nNOS inhibitors, including this compound and its S-methyl analog, has been crucial in elucidating these functions.

A key area of research has been the gastrointestinal tract. In a study on the pig gastric fundus, various nitric oxide synthase inhibitors were evaluated for their potency in blocking electrically induced, non-adrenergic, non-cholinergic (NANC) relaxations, which are mediated by NO. nih.gov Both S-methyl-L-thiocitrulline and this compound were found to inhibit these relaxations in a concentration-dependent manner. nih.gov S-methyl-L-thiocitrulline demonstrated greater potency compared to this compound in this non-vascular smooth muscle preparation. nih.gov These findings provide a basis for understanding the concentrations required to study the role of NO in NANC neurotransmission within gastrointestinal tissues. nih.gov While much research has focused on vascular smooth muscle, these studies underscore the broader role of nNOS in regulating smooth muscle function throughout the body. oup.comgoogle.comunimedizin-mainz.de

Table 1: Inhibitory Potency of this compound and its S-Methyl Analog on Pig Gastric Fundus Relaxation

| Compound | EC50 (M) | Maximum Inhibitory Effect (%) | Incubation Time (min) |

| S-methyl-L-thiocitrulline | ≥ 3.1 x 10⁻⁵ | ~80% | 30 |

| This compound | > 11.5 x 10⁻⁵ | ~80% | 60 |

| Data sourced from a study on electrically induced NANC relaxations in pig gastric fundus smooth muscle preparations. nih.gov |

Osteoarthritis (OA) is a degenerative joint disease marked by the progressive breakdown of articular cartilage. mdpi.com Chondrocytes, the sole cell type in cartilage, are responsible for maintaining the extracellular matrix, which is primarily composed of proteoglycans and collagen. mdpi.comscribd.com In the pathophysiology of OA, inflammatory mediators and cytokines, such as interleukin-1β (IL-1β), disrupt cartilage homeostasis by suppressing the synthesis of essential matrix components like proteoglycans and accelerating their degradation. nih.govmdpi.com

Nitric oxide (NO) has been identified as a key molecule in this process. Excessive NO production, stimulated by inflammatory cytokines, is a hallmark of OA and contributes to the reduction of the cartilage matrix. nih.govmdpi.com The use of potent nitric oxide synthase (NOS) inhibitors, such as this compound, has been instrumental in studying these pathways. In an in-vitro study using rabbit articular cartilage cultures to simulate OA conditions, the addition of IL-1β and other chondrocyte-activating factors led to an inhibition of proteoglycan synthesis. nih.govmdpi.comnih.gov The application of this compound was found to completely inhibit the production of nitric oxide and substantially counteract this suppression of proteoglycan synthesis. nih.govmdpi.comnih.gov This finding highlights the critical role of NO in mediating the catabolic effects seen in osteoarthritis and points to the potential of NOS inhibition as a mechanism to preserve cartilage matrix integrity. nih.govnih.gov

Table 2: Effect of this compound on Proteoglycan Synthesis in an In-Vitro Osteoarthritis Model

| Experimental Condition | Key Cytokines Added | Observed Effect on Proteoglycan Synthesis | Effect of this compound |

| Rabbit Articular Cartilage Culture | Interleukin-1β (IL-1β) & Chondrocyte-Activating Factors | Inhibition of Synthesis & Accelerated Breakdown | Substantially counteracted the suppression of synthesis |

| Findings are based on studies investigating the role of nitric oxide in proteoglycan turnover in rabbit articular cartilage. nih.govmdpi.comnih.gov |

Myopia, or nearsightedness, is a prevalent ocular disorder globally, and its progression is associated with the axial elongation of the eye. google.comcolumbia.edu Research into the molecular signaling pathways that drive myopia has identified neuronal nitric oxide synthase (nNOS) as a central component. columbia.edu This has led to the investigation of selective nNOS inhibitors as potential therapeutic agents to halt the disease's progression. google.comcolumbia.edu

Through a pharmacogenomic approach aimed at identifying anti-myopia drug candidates, S-methyl-L-thiocitrulline hydrochloride emerged as a top candidate. google.comscribd.com Subsequent validation in a mouse model of lens-induced myopia demonstrated its significant efficacy. google.com In this model, the systemic administration of S-methyl-L-thiocitrulline hydrochloride was found to inhibit the development of myopia by a substantial margin compared to the control group. google.comscribd.com This inhibitory effect is attributed to its role in stimulating pathways that prevent the progression of myopia, directly targeting a key enzyme in the disease's developmental pathway. columbia.edu These findings underscore the importance of the nNOS signaling cascade in the mechanisms of eye growth and the pathogenesis of myopia. columbia.edu

Table 3: Efficacy of S-methyl-L-thiocitrulline in a Mouse Model of Lens-Induced Myopia

| Animal Model | Treatment Group | Control Group | Observed Inhibition of Myopia |

| B6 Mice with -25 D Lenses | Diet supplemented with S-methyl-L-thiocitrulline hydrochloride | Regular non-medicated diet | Approximately 97% |

| Data from an experimental study on the effects of systemic administration of S-methyl-L-thiocitrulline hydrochloride over a 3-week period. google.comscribd.com |

Structure Activity Relationship Sar and Derivative Development

Synthesis and Characterization of S-Alkyl-L-Thiocitrulline Analogs

The synthesis of L-thiocitrulline and its S-alkyl derivatives has been a key area of research in the development of potent NOS inhibitors. researchgate.netnih.gov A common synthetic route involves the S-alkylation of a protected this compound precursor. nih.gov For instance, the synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU) was achieved through the S-alkylation of α-N-Boc-L-thiocitrulline t-butyl ester with [11C]Mel, followed by hydrolysis and purification. nih.gov This two-step process highlights a general strategy for introducing various alkyl groups onto the sulfur atom of the thiocitrulline backbone.

The characterization of these analogs is crucial for understanding their biological activity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify and assess the stability of these compounds. nih.gov For example, the in vitro and in vivo stability of [11C]MTICU was determined using HPLC analysis, which showed that at 30 minutes post-injection, the compound remained 95% intact in vitro and 64% intact in vivo. nih.gov Furthermore, the lipophilicity of these analogs, often expressed as the octanol/water partition coefficient (LogP), is a critical parameter that influences their pharmacokinetic properties, including their ability to cross the blood-brain barrier. nih.gov The LogP value for [11C]MTICU was determined to be 1.08. nih.gov

Spectral studies have provided insights into the interaction of S-alkyl-L-thiocitrullines with the NOS enzyme. researchgate.net Unlike the parent compound this compound, these studies indicate no direct interaction between the sulfur atom of the inhibitor and the heme iron. researchgate.net This finding suggests a different binding mode for S-alkylated derivatives compared to this compound itself.

Elucidation of Structural Features Governing Potency and Isoform Selectivity

The development of NOS inhibitors with high potency and selectivity for specific NOS isoforms (nNOS, eNOS, and iNOS) is a major goal in medicinal chemistry. nih.gov The structural features of this compound analogs play a pivotal role in determining their inhibitory potency and isoform selectivity.

S-Alkylation and Selectivity:

The S-alkylation of this compound has been shown to significantly influence its inhibitory profile. While this compound itself is a nonselective NOS inhibitor, its S-methyl and S-ethyl derivatives exhibit greater potency against nNOS compared to eNOS or iNOS in vitro. annualreviews.org For example, S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) were found to be potent inhibitors of human nNOS with Kd values of 1.2 nM and 0.5 nM, respectively. nih.gov In contrast, their Ki values for human iNOS were 34 nM and 17 nM, and for human eNOS were 11 nM and 24 nM, respectively. nih.gov This demonstrates a 10-fold and 50-fold greater selectivity for nNOS over eNOS for Me-TC and Et-TC, respectively. nih.gov

| Compound | nNOS (Kd, nM) | iNOS (Ki, nM) | eNOS (Ki, nM) | nNOS/eNOS Selectivity |

| S-methyl-L-thiocitrulline (Me-TC) | 1.2 | 34 | 11 | ~10-fold |

| S-ethyl-L-thiocitrulline (Et-TC) | 0.5 | 17 | 24 | ~50-fold |

| Data sourced from a study on potent and selective inhibition of human nitric oxide synthases. nih.gov |

Dipeptide Modifications:

Extending the structure of thiocitrulline by creating dipeptides has also been explored to enhance isoform selectivity. nih.gov This strategy is based on the rationale that the L-arginine-like portion of the inhibitor will bind within the active site, while the second amino acid can interact with less conserved regions near the enzyme's surface, thereby conferring selectivity. nih.gov Studies with thiocitrulline dipeptides have resulted in approximately 70-fold selectivity for nNOS over eNOS. nih.gov

Other Structural Modifications:

The introduction of an alkyl substituent at the 3-position of the amino acid chain in S-methyl-L-isothiocitrulline-based analogs did not lead to increased affinity or selectivity for NOS isoforms. researchgate.net However, a 3R*-methyl compound with an S-methyl isothiourea moiety did show inhibitory activity against nNOS and iNOS, but not eNOS. researchgate.net

Design of Novel Thiocitrulline-Based NOS Inhibitors

The insights gained from structure-activity relationship studies have guided the design of novel thiocitrulline-based NOS inhibitors with improved properties. A key strategy has been to create dipeptidomimetic compounds where an S-ethylisothiocitrulline-like moiety is linked to an extension through a peptide bond or a bioisosteric linker like a 1,2,4-oxadiazole. mdpi.com This approach aims to establish more favorable interactions within the less conserved substrate access channel of the NOS enzyme, potentially leading to increased affinity and selectivity. mdpi.com

Solid-phase synthesis has been a valuable tool in this endeavor, allowing for the convenient generation of libraries of thiocitrulline derivatives. mdpi.com This high-throughput approach facilitates the exploration of a wide range of structural modifications to identify compounds with optimal inhibitory profiles.

Computational docking studies are also employed to understand the molecular basis for isoform selectivity and to guide the design of new inhibitors. researchgate.net By modeling the binding of different analogs to the active sites of the NOS isoforms, researchers can predict which structural modifications are likely to enhance potency and selectivity.

Development of Radiolabeled Analogs for Molecular Imaging

Radiolabeled analogs of this compound have been developed as probes for molecular imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net These radiotracers allow for the non-invasive in vivo visualization and quantification of NOS levels, which can be valuable for studying the role of NOS in various diseases. researchgate.netnih.gov

S-Methyl-L-thiocitrulline (MTICU), a potent and selective nNOS inhibitor, was identified as a promising candidate for radiolabeling. researchgate.netnih.gov The synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU) was successfully achieved, and its potential as a PET tracer for nNOS was evaluated. nih.gov

In vivo biodistribution studies in rats showed that [11C]MTICU had higher uptake in the cerebellum, a region with high nNOS expression, compared to the cortex or brain stem. nih.gov Furthermore, blocking studies with unlabeled MTICU resulted in a significant reduction in tracer uptake in the cerebellum and cortex, suggesting specific binding to nNOS. nih.gov PET imaging in a baboon also demonstrated the potential of [11C]MTICU for imaging nNOS levels in the brain. nih.gov

The development of radiolabeled NOS inhibitors is an active area of research, with efforts focused on creating tracers with improved properties, such as higher affinity, greater selectivity, and better pharmacokinetic profiles, to enhance their utility for PET imaging. researchgate.netsnmjournals.org

Advanced Research Methodologies and Analytical Approaches

Chemical Synthesis and Purification Strategies for Thiocitrulline Compounds

The synthesis of L-thiocitrulline and its analogs, such as L-homothiocitrulline and S-methyl-L-thiocitrulline, has been a key focus for creating potent nitric oxide synthase (NOS) inhibitors. nih.gov These compounds are novel analogs of citrulline and have demonstrated significant inhibitory effects on both constitutive brain and inducible smooth muscle isoforms of NOS. nih.gov

A common synthetic route involves the use of protected amino acids to ensure stereospecificity. For instance, the synthesis of S-[11C]methyl-L-thiocitrulline ([11C]MTICU), a radiolabeled version for positron emission tomography (PET), starts with α-N-Boc-L-thiocitrulline t-butyl ester. This precursor undergoes S-alkylation with [11C]methyl iodide ([11C]MeI), followed by hydrolysis with trifluoroacetic acid (TFA) to remove the protecting groups. researchgate.netnih.gov

Solid-phase synthesis has also been employed for creating derivatives like S-ethyl-isothiocitrulline-based dipeptides. mdpi.com This methodology allows for the efficient construction of compound libraries. The process can start with a resin-bound Nα-Boc-protected thiocitrulline, which then undergoes further reactions to build the desired peptide or pseudo-peptide structures. mdpi.com

Purification of the final compounds is critical to remove byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of both non-radiolabeled and radiolabeled thiocitrulline compounds. researchgate.netnih.gov For L-citrulline, related purification processes include electrodialysis, activated carbon decolorization, and reverse osmosis concentration, which could be adapted for thiocitrulline derivatives. wipo.int

A summary of a synthetic and purification process for a radiolabeled thiocitrulline derivative is presented below:

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1. S-alkylation | S-alkylation of α-N-Boc-L-thiocitrulline t-butyl ester. | [11C]Methyl iodide ([11C]MeI) | researchgate.netnih.gov |

| 2. Hydrolysis | Removal of Boc and t-butyl protecting groups. | Trifluoroacetic acid (TFA) | researchgate.netnih.gov |

| 3. Purification | Isolation of the final product. | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |

Quantitative and Qualitative Analytical Techniques

HPLC is a cornerstone analytical technique for the analysis of this compound and its derivatives. It is used for assessing purity, determining stability, and quantifying the compound in various matrices. For instance, the purity of commercially available S-methyl-L-thiocitrulline dihydrochloride (B599025) is often confirmed to be ≥95% by HPLC.

In research settings, HPLC is crucial for monitoring the stability of radiolabeled compounds like [11C]MTICU in both in vitro and in vivo samples. researchgate.netnih.gov For example, HPLC analysis revealed that at 30 minutes post-injection, [11C]MTICU remained 95% intact in vitro and 64% intact in vivo. researchgate.netnih.gov The analytical setup for such studies often involves an isocratic elution with a mobile phase like 5% acetonitrile (B52724) in 0.05 N saline, at a flow rate of 2 ml/min, on an analytical column (e.g., 0.46 x 25 cm). snmjournals.org

Different detection modes can be coupled with HPLC for enhanced sensitivity and selectivity. While UV detection is common, fluorescence and radioactivity detectors are used for specific applications.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound and its metabolites. S-methyl-L-thiocitrulline acetate (B1210297) is often used as a standard in mass spectrometry and chromatography to aid in the accurate quantification of related metabolites in biological samples. chemimpex.com

Tandem mass spectrometry (MS-MS) provides structural information for the identification of compounds. For thiocitrulline, the precursor ion [M+H]+ has a mass-to-charge ratio (m/z) of 192.0801. nih.gov The fragmentation pattern in MS-MS, showing top peaks at m/z 175.1, 151.2, and 164.2, is characteristic of the compound's structure. nih.gov This information is invaluable for confirming the identity of this compound in complex biological matrices.

| Parameter | Value | Reference |

|---|---|---|

| Instrument Type | IT/ion trap | nih.gov |

| Precursor Ion | [M+H]+ | nih.gov |

| Precursor m/z | 192.0801 | nih.gov |

| m/z Top Peak | 175.1 | nih.gov |

| m/z 2nd Highest | 151.2 | nih.gov |

| m/z 3rd Highest | 164.2 | nih.gov |

PET is a non-invasive imaging technique that allows for the in vivo study of biological processes. By labeling this compound derivatives with positron-emitting isotopes like carbon-11, researchers can visualize and quantify the distribution of these compounds in living organisms. S-[11C]methyl-L-thiocitrulline ([11C]MTICU) has been developed as a PET tracer to determine the levels of neuronal nitric oxide synthase (nNOS) in vivo. researchgate.netnih.gov

Biodistribution studies in rats using [11C]MTICU have shown uptake in regions with high nNOS expression, such as the cerebellum and olfactory bulb. researchgate.netnih.gov PET imaging in a baboon demonstrated that brain uptake of [11C]MTICU, corrected for blood volume, was stable from 10 minutes to 1 hour post-injection. snmjournals.org Furthermore, these studies showed increased uptake in the olfactory bulb region compared to the rest of the brain. researchgate.netnih.gov Blocking studies with non-radiolabeled MTICU confirmed the specificity of the tracer binding. researchgate.netnih.gov

Spectrophotometric and fluorometric assays are commonly used to assess the inhibitory activity of this compound and its analogs on nitric oxide synthase. These assays typically monitor the conversion of a substrate, like radiolabeled L-arginine, to L-citrulline. researchgate.net The inhibitory potency of a compound is often expressed as its IC50 or Ki value. For example, S-methyl-L-thiocitrulline is a potent inhibitor of rat neuronal nitric oxide synthase with an IC50 of 300 nM. sigmaaldrich.com

The Bradford method is a spectrophotometric assay that can be used for protein quantification, which is necessary for standardizing enzyme activity assays. capes.gov.br Another spectrophotometric method involves the use of diaminonaphthalene for the detection of nitric oxide, the product of the NOS reaction.

Immunochemical and histochemical techniques are employed to visualize the localization of enzymes and the effects of inhibitors within tissues. Immunohistochemical staining can be used to detect the expression of different NOS isoforms in various tissues. oup.comnih.gov For example, in studies of autoimmune interstitial nephritis, immunohistochemistry revealed the expression of inducible nitric oxide synthase (iNOS) in cortical tubular epithelial cells. oup.com

These methods can also be used to assess the effects of this compound derivatives on NOS activity in situ. For instance, after treatment with an iNOS inhibitor, changes in the intensity and incidence of iNOS immunohistochemical staining can be observed. nih.gov Similarly, the localization of endothelial nitric oxide synthase (eNOS) has been studied in the human placenta using immunohistochemistry. nih.gov These techniques provide valuable spatial information about the target enzyme and the impact of its inhibition.

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Metabolite Detection

In Vitro Model Systems

In vitro models are fundamental in elucidating the biochemical and cellular mechanisms of action of this compound and its derivatives. These systems allow for controlled experimental conditions to study specific interactions with molecular targets, cells, and isolated tissues.

Isolated Enzyme Preparations and Recombinant NOS Isoforms

The direct interaction of this compound with its primary targets, the nitric oxide synthase (NOS) isoforms, is most precisely studied using isolated enzyme preparations and recombinantly expressed NOS isoforms. These purified systems are crucial for determining inhibitory constants, mechanisms of inhibition, and isoform selectivity.

This compound has been identified as a potent, stereospecific inhibitor of the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms of NOS, as well as the inducible isoform (iNOS) found in vascular smooth muscle cells. nih.gov Steady-state kinetic analyses demonstrate that this compound's inhibition is competitive with respect to the substrate L-arginine. nih.gov This indicates that the initial binding of this compound occurs at the substrate-binding site. nih.gov Unlike the substrate L-arginine or the prototypical inhibitor Nω-methyl-L-arginine, the binding of this compound induces a "Type II" difference spectrum, signifying a high-spin to low-spin transition of the heme iron cofactor. nih.gov This suggests that the thioureido sulfur of this compound likely acts as the sixth ligand to the heme iron. nih.gov This interaction effectively inhibits heme-dependent superoxide (B77818) formation. nih.gov

However, in studies focusing on superoxide generation by eNOS, it was observed that while heme-iron ligands like cyanide and imidazole (B134444) inhibit superoxide formation, the addition of this compound, similar to L-arginine, did not inhibit superoxide generation from activated eNOS in the absence of tetrahydrobiopterin (B1682763) (BH4). pnas.org The presence of both L-arginine and BH4 was required to abolish superoxide generation by fully coupling L-arginine oxidation to NADPH consumption. pnas.org

Recombinant NOS isoforms, expressed in systems like kidney cells or baculovirus/insect cells, are invaluable for screening and characterizing inhibitors. For instance, recombinant human iNOS (hiNOS) overexpressed in an HT1080 cell line has been used to assay the inhibitory activity of various compounds. mdpi.com The activity is typically measured by monitoring the conversion of L-[U-¹⁴C]-arginine to L-[U-¹⁴C]-citrulline. mdpi.com Such systems allow for the determination of isoform-specific inhibitory activity.

Table 1: Inhibitory Characteristics of this compound on NOS Isoforms

| Characteristic | Finding | Citation |

|---|---|---|

| Mechanism of Inhibition | Competitive with L-arginine | nih.gov |

| Heme Interaction | Induces a Type II difference spectrum (high to low spin transition) | nih.gov |

| Effect on Superoxide | Inhibits heme-dependent superoxide formation | nih.gov |

| Isoform Inhibition | Potent inhibitor of constitutive brain (nNOS), endothelial (eNOS), and induced (iNOS) isoforms | nih.gov |

Primary Cell Cultures and Established Cell Lines

Cell-based models, including primary cultures and established cell lines, provide a more complex biological environment than isolated enzymes to study the effects of this compound. These models help in understanding the compound's influence on cellular processes mediated by nitric oxide.

Primary cell cultures are derived directly from animal or human tissues and have a finite lifespan. biowest.netvanderbilt.edu Their significant advantage is that they more accurately reflect the physiology and biochemistry of the tissue of origin, preserving cellular markers and functionality. biowest.netnih.gov For example, this compound has been shown to inhibit the NOS isoform induced in vascular smooth muscle cells by lipopolysaccharide and interferon-gamma, an observation derived from cell culture experiments. nih.gov

Established or immortalized cell lines, which can replicate indefinitely, are also widely used. mdpi.com While they may lose some tissue-specific properties, they offer consistency and are easier to maintain for high-throughput screening. biowest.netmdpi.com For example, human embryonic kidney (HEK) 293 cells are frequently used for expressing specific gene products to study their function. mdpi.com Cell lines like the HT1080 cell line have been engineered to overexpress specific NOS isoforms, such as human iNOS, creating a robust system for evaluating inhibitor activity. mdpi.com

The choice between primary and established cell lines depends on the research question. Primary cultures are invaluable for preclinical studies that require a model closely mimicking in vivo conditions, whereas established cell lines are suited for large-scale screening and mechanistic studies where consistency is paramount. biowest.netnih.gov

Organ Bath and Tissue Perfusion Techniques

Organ bath and tissue perfusion techniques serve as an intermediate step between cell culture studies and in vivo experiments. wikipedia.orgharvardapparatus.com These ex vivo methods allow for the investigation of this compound's effects on the physiological function of intact tissues and organs. wikipedia.org

In an organ bath setup, an isolated tissue, such as a blood vessel ring or a strip of smooth muscle, is suspended in a chamber containing a physiological salt solution (e.g., Tyrode's solution), which is oxygenated with carbogen. wikipedia.orgreprocell.com The tissue's contractile or relaxation responses to the administration of drugs like this compound derivatives are measured using a force transducer (myograph). wikipedia.orgreprocell.com This technique is widely used to generate dose-response curves and quantify a compound's pharmacological profile, such as its EC50 or IC50. wikipedia.org For example, aortic rings have been used in organ bath setups to study the vascular effects of the this compound derivative, S-Methyl-L-thiocitrulline. sbfte.org.br

Tissue perfusion systems, on the other hand, are used for ex vivo studies of whole organs like the heart, kidney, or liver. harvardapparatus.com These systems maintain the organ's viability by perfusing it with an oxygenated nutrient solution, allowing for the study of more complex physiological and metabolic responses to inhibitors. harvardapparatus.com

Table 2: Comparison of In Vitro Methodologies

| Methodology | System | Key Application for this compound Research | Common Endpoints |

|---|---|---|---|

| Isolated Enzymes | Purified or recombinant NOS isoforms | Determining direct inhibitory mechanism and isoform selectivity | Kᵢ values, enzyme kinetics, spectral shifts |

| Cell Cultures | Primary cells or established cell lines | Assessing cellular effects of NOS inhibition | Nitrite production, cell signaling, gene expression |

| Organ Baths | Isolated tissues (e.g., aortic rings) | Evaluating effects on tissue contractility and function | Dose-response curves, vasoconstriction/vasodilation |

| Tissue Perfusion | Isolated organs (e.g., heart, kidney) | Studying integrated organ-level physiological responses | Perfusate analysis, organ function parameters |

In Vivo Experimental Designs

In vivo studies are essential to understand the systemic, organ-specific, and clinical effects of this compound and its analogs. These designs range from preclinical animal models to human clinical trials.

Animal Models for Systemic and Organ-Specific Studies

Animal models are critical for evaluating the physiological and pathophysiological effects of NOS inhibition by this compound and its derivatives. Studies in rats have demonstrated that this compound is a potent pressor agent, capable of increasing blood pressure in both normal and endotoxemic rats, highlighting its potential relevance in conditions like septic shock. nih.gov